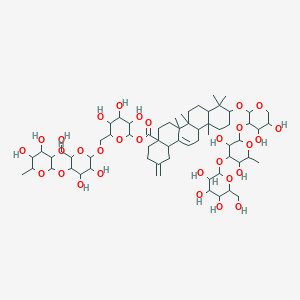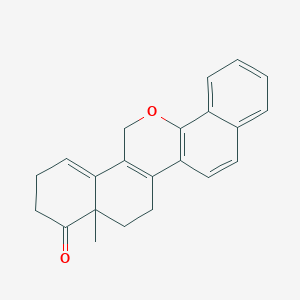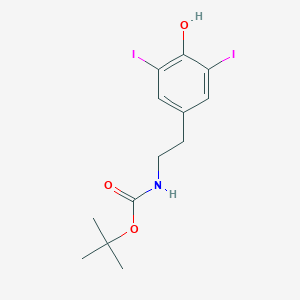
N-tert-ブトキシカルボニル3,5-ジヨードチロシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is a chemical compound with the molecular formula C13H17I2NO3 and a molecular weight of 489.09 g/mol . It is an intermediate in the synthesis of thyroxin derivatives . This compound is characterized by the presence of two iodine atoms and a tert-butoxycarbonyl (Boc) protecting group attached to the tyramine structure.
科学的研究の応用
N-tert-Butoxycarbonyl 3,5-Diiodotyramine has several scientific research applications, including:
Biology: The compound is used in studies related to thyroid hormone analogs and their biological activities.
Medicine: Research involving N-tert-Butoxycarbonyl 3,5-Diiodotyramine contributes to the development of new thyroid hormone-related drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
Target of Action
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is an organic compound It is mentioned as an intermediate to thyroxin derivatives , suggesting that it may interact with thyroid hormone receptors or enzymes involved in thyroid hormone metabolism.
Mode of Action
As an intermediate to thyroxin derivatives , it may be involved in the synthesis of thyroid hormones, which play crucial roles in metabolism, growth, and development.
Biochemical Pathways
Given its role as an intermediate in the synthesis of thyroxin derivatives , it may influence the thyroid hormone pathway, which regulates numerous biological processes including metabolism, growth, and development.
Result of Action
As an intermediate to thyroxin derivatives , it may contribute to the effects of thyroid hormones, which include regulation of metabolic rate, heart and digestive function, muscle control, brain development, and bone maintenance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl 3,5-Diiodotyramine typically involves the iodination of a Boc-protected tyramine precursor. . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for N-tert-Butoxycarbonyl 3,5-Diiodotyramine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
N-tert-Butoxycarbonyl 3,5-Diiodotyramine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using a thiol nucleophile would yield a thioether derivative.
Deprotection Reactions: The major product is the free amine derivative of 3,5-diiodotyramine.
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl 3-Iodotyramine: Similar structure but with only one iodine atom.
N-tert-Butoxycarbonyl 3,5-Dibromotyramine: Similar structure but with bromine atoms instead of iodine.
N-tert-Butoxycarbonyl 3,5-Dichlorotyramine: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is unique due to the presence of two iodine atoms, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of specific thyroxin derivatives.
特性
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUGDDATVGKWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17I2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468723 |
Source


|
| Record name | n-t-boc-3,5-diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-51-1 |
Source


|
| Record name | n-t-boc-3,5-diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

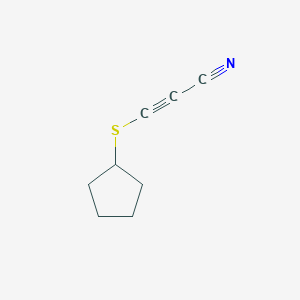
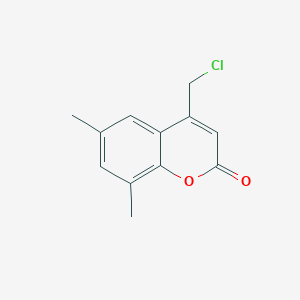
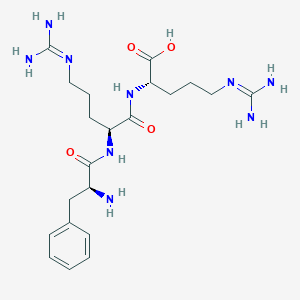
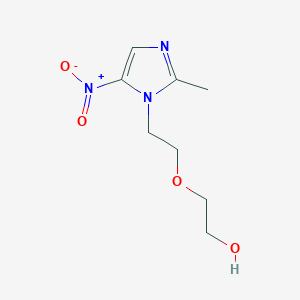
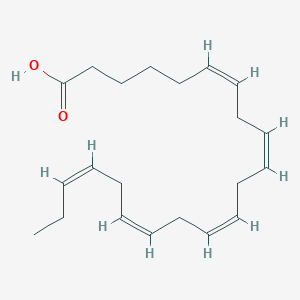
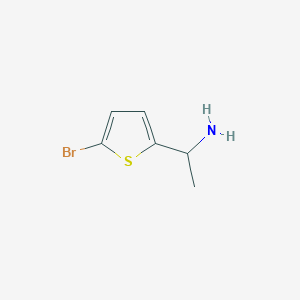
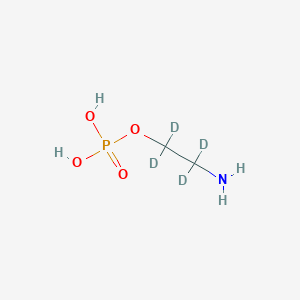
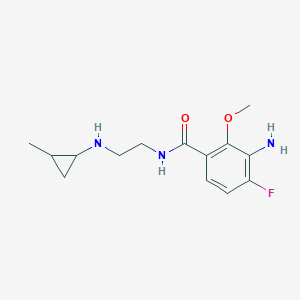
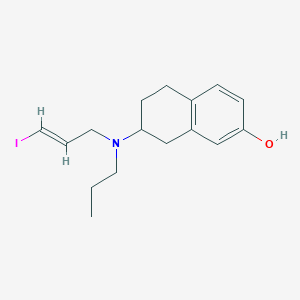
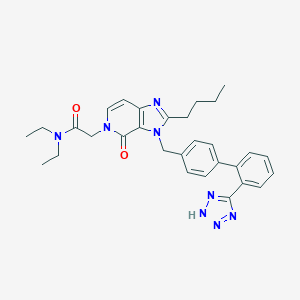
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
